Acanthaporin
Description
Historical Context of Pore-Forming Toxin Discovery in Protozoa
The study of pore-forming toxins (PFTs) in protozoa is crucial to understanding how these single-celled organisms can cause significant damage to their hosts. nih.gov PFTs are proteins that disrupt the cell membrane of target cells by forming pores, leading to cell death and tissue damage. nih.govnih.gov This mechanism of action is a common strategy employed by various pathogens, including bacteria, fungi, and protozoan parasites. nih.gov
In the realm of pathogenic amoebae, the amoebapores of Entamoeba histolytica, the causative agent of amoebic dysentery, were among the first and most well-characterized protozoan PFTs. nih.govresearchgate.net These small, acidic peptides were found to be critical for the parasite's ability to lyse host cells. The discovery and study of amoebapores set a precedent for investigating similar virulence factors in other pathogenic protozoa. Following this, other pore-forming proteins were identified in various protozoa, such as naegleriapores in Naegleria fowleri, the "brain-eating amoeba." researchgate.net While these proteins share the common function of forming pores, they can differ significantly in their structure and mechanism of action. researchgate.net This growing body of research highlighted the importance of identifying and characterizing these toxins to understand the pathogenesis of the diseases they cause.
Identification and Isolation of Acanthaporin from Acanthamoeba culbertsoni
The identification of this compound from the virulent Acanthamoeba culbertsoni was a significant advancement in the field. nih.govresearchgate.net Researchers isolated the protein by tracking its pore-forming activity in extracts of the amoeba. researchgate.netresearchgate.netoregonstate.edu This process involved separating the components of the amoeba and testing their ability to permeabilize membranes.
Once the active fraction was identified, the gene encoding the precursor of this compound was molecularly cloned. nih.govresearchgate.netoregonstate.edu This allowed for the recombinant expression of the mature protein in bacteria, providing a sufficient quantity of the protein for detailed structural and functional studies. nih.govresearchgate.netresearchgate.net The successful isolation and recombinant production of this compound were crucial steps that enabled a deeper understanding of its properties and role in disease.
The structure of this compound was determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net These studies revealed a unique protein fold that had not been previously described. researchgate.net A key finding was that this compound exists in two forms: an inactive dimer at neutral pH and an active monomer at low pH. researchgate.net This pH-dependent activation is a critical feature of its function.
Significance of this compound in Acanthamoeba Pathogenicity Research
This compound is considered a key virulence factor and is essential for the tissue destruction observed in Acanthamoeba infections. researchgate.netfrontiersin.org It has been shown to be cytotoxic to human neuronal cells, which is particularly relevant to the severe and often fatal granulomatous amoebic encephalitis (GAE) caused by Acanthamoeba. nih.govresearchgate.net The toxin exerts its effect by permeabilizing the membranes of target cells, leading to their lysis. researchgate.net
Beyond its role in human infections, this compound also exhibits antimicrobial activity against a variety of bacterial strains, suggesting a broader biological role for the toxin in the amoeba's interactions with other microorganisms in its environment. nih.govresearchgate.net
The discovery of this compound has provided a specific molecular target for further research into the pathogenesis of Acanthamoeba infections. Understanding its unique structure and pH-triggered activation mechanism opens up possibilities for the development of novel therapeutic strategies. For instance, down-regulation of this compound gene expression has been observed in response to certain compounds, indicating its potential as a therapeutic target. frontiersin.orgnih.gov The study of this compound has significantly advanced our knowledge of how these opportunistic pathogens cause disease and continues to be an important area of investigation. researchgate.net
Properties
bioactivity |
Gram+ & Gram-, Mammalian cells, |
|---|---|
sequence |
GKCSVLKKVACAAAIAGAVAACGGIDLPCVLAALKAAEGCASCFCEDHCHGVCKDLHLC |
Origin of Product |
United States |
Molecular Biology and Genetic Aspects of Acanthaporin
Gene Cloning and Characterization of Acanthaporin Precursor
The journey to understanding this compound at a molecular level began with the successful isolation and characterization of its corresponding gene. Researchers were able to molecularly clone the gene encoding the this compound precursor from the virulent Acanthamoeba culbertsoni. frontiersin.orgekb.egasm.orgresearchgate.netparasite-journal.org This process involved tracking the pore-forming activity within extracts of the amoeba to identify the protein of interest and then using molecular biology techniques to isolate the specific gene responsible for its production. frontiersin.orgekb.egasm.org
The cloned gene was found to code for a precursor protein, which is subsequently processed to form the mature, active this compound. frontiersin.orgekb.egasm.org This is a common strategy for many toxins and effector proteins, where a precursor form allows for safe storage within the producing organism before activation. The tertiary structures of both the active monomeric form and the inactive dimeric form of this compound have been solved using NMR spectroscopy, revealing a novel protein fold. frontiersin.orgasm.org
Recombinant Expression Systems for this compound
To produce sufficient quantities of this compound for structural and functional studies, and to confirm that the cloned gene indeed coded for the pore-forming protein, recombinant expression systems were utilized. The mature this compound protein was successfully expressed in a bacterial system, specifically Escherichia coli. frontiersin.orgekb.egasm.orgresearchgate.net This is a widely used and cost-effective method for producing recombinant proteins. frontiersin.org
The process involves inserting the this compound gene into a suitable expression vector, which is then introduced into the E. coli host. The bacterial cellular machinery then transcribes and translates the gene, producing the recombinant this compound. This approach not only confirmed the identity of the cloned gene but also provided a reliable source of the protein for further biochemical and cytotoxic assays. frontiersin.orgekb.egasm.org
Gene Expression Regulation of this compound
The expression of this compound is intricately regulated, and evidence suggests its expression is linked to the virulence of the amoeba. As a known virulence factor, its production is crucial for the pathogenic potential of Acanthamoeba. frontiersin.orgnih.gov
Recent studies have shed light on the regulation of this compound gene expression. In a transcriptomic analysis of Acanthamoeba castellanii trophozoites treated with the poly (ADP-ribose) polymerase (PARP) inhibitor AZ9482, the expression of three distinct this compound genes was found to be significantly downregulated after 24 hours of treatment. frontiersin.orgnih.gov This finding indicates that the expression of this compound is responsive to external chemical cues and that its regulation is part of a broader network of gene expression related to virulence. The downregulation of these virulence-related genes, including this compound, was observed alongside the upregulation of DNA damage repair pathways, suggesting a complex cellular response to the inhibitor. frontiersin.orgnih.gov
Transcriptomic Studies of this compound Expression
Transcriptomic analyses, which provide a snapshot of all the genes being expressed in an organism at a specific time, have been instrumental in understanding the expression profile of this compound. A notable study investigating the effects of the PARP inhibitor AZ9482 on Acanthamoeba castellanii provided direct evidence of the modulation of this compound gene expression. frontiersin.orgnih.gov
The study revealed that treatment with AZ9482 led to a significant decrease in the transcript levels of three this compound genes after 24 hours. frontiersin.orgnih.gov This downregulation of a key virulence factor highlights a potential mechanism by which such inhibitors may exert their anti-amoebic effects. frontiersin.org The findings from this transcriptomic study are summarized in the table below.
Table 1: Differential Expression of this compound Genes in Acanthamoeba castellanii Trophozoites Treated with AZ9482
| Gene Identifier | Gene Name | Regulation |
| L8GJJ0 | This compound | Downregulated |
| L8H629 | This compound | Downregulated |
| L8H907 | This compound | Downregulated |
Data sourced from a transcriptomic analysis of A. castellanii treated with a PARP inhibitor for 24 hours. nih.gov
This transcriptomic data underscores the dynamic nature of this compound gene expression and its potential as a target for therapeutic intervention.
Structural Biology of Acanthaporin
Tertiary Structure Determination of Acanthaporin via NMR Spectroscopy
The three-dimensional structures of both the active monomeric and inactive dimeric forms of this compound have been determined using solution Nuclear Magnetic Resonance (NMR) spectroscopy. cornell.edunih.govrcsb.org This powerful technique allows for the determination of protein structures in a solution state, which is particularly valuable for studying dynamic proteins like this compound that exist in different oligomeric forms. nih.gov The determination of these structures provided the first atomic-level insight into a novel class of pore-forming toxins. cornell.edunih.gov
For the monomeric structure (PDB ID: 2LRD), a total of 400 conformers were calculated, with the final 20 submitted structures selected based on the target function. rcsb.org This process, common in NMR structure determination, ensures a high-quality representation of the protein's fold in solution. rcsb.orgslideshare.net
Structural Characterization of Monomeric this compound
The arrangement of the helices creates an amphipathic structure, with distinct hydrophobic and hydrophilic faces. This characteristic is crucial for its function, as it facilitates the protein's interaction with and insertion into the lipid bilayer of target cell membranes.
| Structural Features of Monomeric this compound | |
| Technique | Solution NMR Spectroscopy rcsb.org |
| PDB ID | 2LRD rcsb.org |
| Fold | Five α-helices |
| Key Feature | Amphipathic helical structure |
| Stabilization | Conserved disulfide bond pattern |
| Functional State | Active cornell.edu |
Structural Characterization of Dimeric this compound
At neutral pH, this compound exists predominantly as an inactive dimer. researchgate.netmdpi.com The tertiary structure of this dimeric form was also elucidated by NMR spectroscopy. cornell.edunih.govresearchgate.net The dimer is formed through the interaction of two monomeric subunits in an antiparallel arrangement. This dimerization sequesters the hydrophobic regions of the monomers, rendering the complex soluble and inactive in the aqueous environment. cornell.edumdpi.com
The interface of the dimer is crucial for its stability and pH-dependent dissociation. This interaction prevents the monomers from inserting into membranes, effectively keeping the toxin in a dormant state until it reaches an appropriate acidic environment. cornell.eduresearchgate.net
| Structural Features of Dimeric this compound | |
| Technique | Solution NMR Spectroscopy cornell.edu |
| Oligomeric State | Dimer of two monomers researchgate.net |
| Arrangement | Antiparallel nih.gov |
| Key Feature | Sequesters hydrophobic surfaces of monomers cornell.edu |
| Functional State | Inactive researchgate.netmdpi.com |
| Condition | Neutral pH researchgate.netmdpi.com |
Unique Protein Fold of this compound
The tertiary structure of this compound represents a previously unknown protein fold. cornell.edurcsb.orgsciencedaily.com While it belongs to the saposin-like protein (SAPLIP) superfamily, characterized by a conserved pattern of cysteine residues and a helical fold, its specific topology is distinct. The SAPLIP family includes diverse membrane-interacting proteins such as amoebapores, NK-lysin, and granulysin, which all possess a characteristic five-helix bundle structure. However, the precise arrangement and connectivity of the helices in this compound differentiate it from these other family members, establishing it as a new structural archetype within this superfamily. cornell.edu
Conformational Changes and Structural Transitions of this compound
This compound undergoes a significant conformational change that acts as a molecular switch for its activity. This transition is from the inactive dimeric state to the active monomeric state and is triggered by a decrease in pH. cornell.eduresearchgate.net This pH-dependent mechanism is mediated by a specific histidine residue located on the protein's surface. cornell.edumdpi.com
At neutral pH, the histidine is unprotonated, allowing for the stable formation of the inactive dimer. researchgate.net In an acidic environment, such as that found within the phagosomes of the amoeba or at the surface of a target cell, the histidine residue becomes protonated. cornell.edumdpi.com This change in protonation state introduces electrostatic repulsion at the dimer interface, leading to the dissociation of the dimer into two active monomers. cornell.edu
Once released, the active monomers are capable of inserting into lipid membranes. nih.gov This insertion is the precursor to a further structural transition: the assembly of monomers into larger, multimeric pore structures within the membrane. cornell.edumdpi.com This process of oligomerization creates a transmembrane channel, disrupting the integrity of the cell membrane and leading to cell death. cornell.eduresearchgate.net The pore-forming mechanism shows similarities to that of other SAPLIPs, which can form hexameric membrane pores. mdpi.com
Mechanistic Insights into Acanthaporin Activity
pH-Dependent Activation Mechanism of Acanthaporin
The activation of this compound is fundamentally linked to ambient pH. mdpi.com At a neutral pH, the protein exists in a stable, inactive state. researchgate.netmdpi.com A shift to a more acidic environment triggers a conformational switch, converting the protein into its active form, capable of interacting with and disrupting biological membranes. mdpi.comnih.gov This pH-dependent trigger is a critical feature of its biological function, allowing for controlled activity. The tertiary structures of both the active monomeric form and the inactive dimeric form have been solved using NMR spectroscopy, revealing a unique protein fold and confirming the pH-dependent activation mechanism. researchgate.netpdbj.org
The molecular basis for this compound's pH sensitivity lies within its amino acid composition, specifically the presence of key histidine residues. mdpi.comnih.gov Histidine has an imidazole (B134444) side chain with a pKa value around 6.0-6.5, which is within the physiological pH range. mdpi.comnih.gov This property allows histidine to act as a molecular switch. mdpi.comnih.gov
At neutral or higher pH (above its pKa), the imidazole side chain is predominantly uncharged and hydrophobic. nih.gov However, in an acidic environment (at a pH below its pKa), the side chain becomes protonated, acquiring a positive charge and becoming hydrophilic. mdpi.comnih.gov This change in the physicochemical properties of the histidine residues is the primary trigger for the conformational changes that activate this compound. mdpi.comnih.gov The protonation of these residues under low pH conditions is considered a molecular switch that initiates the subsequent steps of activation. researchgate.net
At a neutral pH, this compound exists as an inactive dimer. researchgate.netmdpi.comresearchgate.net This dimeric structure is stable and prevents the protein from interacting with membranes. The transition to an acidic environment and the subsequent protonation of histidine residues destabilizes this dimeric state. mdpi.comnih.gov This process, described as the histidine-mediated production of monomers, leads to the dissociation of the inactive dimer into its constituent active monomers. researchgate.netmdpi.comresearchgate.net The formation of the dimer at neutral pH effectively shields the parts of the protein responsible for membrane interaction. researchgate.net The release of these active monomers is the crucial first step in the protein's cytotoxic pathway. mdpi.com
| pH Condition | Oligomeric State | Activity Level | Key Molecular Event |
|---|---|---|---|
| Neutral (e.g., pH 7.0) | Inactive Dimer | Inactive | Dimer formation shields active sites. researchgate.netmdpi.comresearchgate.net |
| Low (Acidic) | Active Monomer | Active | Protonation of histidine residues triggers dimer dissociation into monomers. researchgate.netmdpi.comnih.govresearchgate.net |
Following the pH-induced dissociation into active monomers, the individual protein units are primed for the next phase: oligomerization. This process involves the self-association of several this compound monomers on the surface of a target membrane to form a larger, multi-unit complex. mdpi.comnih.gov While the monomers are the fundamental active units, it is the oligomeric complex that ultimately forms the transmembrane pore. nih.gov The low pH environment not only triggers monomer formation but also enhances the capacity for this self-association and oligomerization, which is a prerequisite for effective pore formation. mdpi.comnih.gov This membrane-binding step is thought to trigger the formation of these oligomers, where the proteins establish lateral contacts with each other. mdpi.com
Histidine-Mediated Production of Monomers
Membrane Permeabilization and Pore Formation
The ultimate function of this compound is to permeabilize the membranes of target cells, such as bacteria or human neuronal cells, leading to cell death. researchgate.netpdbj.org This is achieved through the formation of discrete pores that disrupt the integrity of the lipid bilayer, causing a loss of essential ionic gradients. researchgate.netmdpi.com
Several models describe how antimicrobial peptides form pores, including the toroidal pore and the barrel-stave models. nih.govmdpi.com For this compound, its pore-forming mechanism shows similarities to the barrel-stave model. mdpi.comnih.gov
In the classic barrel-stave model, the protein monomers first aggregate on the membrane surface. researchgate.net They then insert into the lipid bilayer and arrange themselves in a circular, barrel-like structure. researchgate.netill.eu In this arrangement, the hydrophobic surfaces of the protein helices face outward, interacting with the hydrophobic lipid core of the membrane, while the hydrophilic surfaces of the helices face inward, forming the lining of a water-filled channel. mdpi.comresearchgate.net This structure effectively creates a stable, hydrophilic pore through the otherwise impermeable membrane. researchgate.net The formation of these pores by this compound is believed to involve hexameric (six-unit) structures. nih.gov This mode of action is distinct from the toroidal pore model, where the pore is lined by both the peptides and the lipid head groups, causing the membrane to curve inward. mdpi.comresearchgate.net
Interaction with Biological Membranes
Molecular Switches Governing this compound Function
The activity of this compound, a pore-forming protein from the pathogenic amoeba Acanthamoeba culbertsoni, is not constitutive but is instead tightly regulated by a sophisticated molecular switch. nih.gov This control mechanism ensures that the protein's potent cytotoxic effects are unleashed only under specific environmental conditions, a crucial feature for its role in pathogenicity. The primary molecular switch identified for this compound is environmental pH, which governs the transition between its inactive and active states. nih.govcornell.edu
Research has revealed that this compound exists in two distinct quaternary structures: an inactive dimer and an active monomer. nih.govresearchgate.net The transition between these two forms is the critical event that dictates the protein's ability to form pores in target cell membranes. This conversion is directly triggered by changes in the surrounding pH, with acidic conditions favoring the active monomeric state. mdpi.com
At a neutral pH, this compound preferentially forms a stable, inactive dimer. researchgate.netmdpi.com This dimeric structure effectively sequesters the functional regions of the protein, preventing them from interacting with membranes and initiating the pore-formation process. researchgate.net However, upon encountering an acidic environment, such as that found within the intracellular vesicles of the amoeba or potentially at the site of an infection, a conformational change is induced. mdpi.com
This pH-dependent activation is mediated by specific amino acid residues within the this compound structure. The protonation of histidine residues is believed to be the key molecular event that acts as the switch. researchgate.netnih.gov At neutral pH, these histidine residues are largely uncharged, but in an acidic environment, they become protonated, acquiring a positive charge. This alteration in charge distribution is thought to disrupt the forces holding the dimer together, leading to its dissociation into two active monomers. cornell.edu The tertiary structures of both the active monomeric and inactive dimeric forms of this compound have been determined using NMR spectroscopy, providing a structural basis for understanding this pH-dependent trigger mechanism. nih.govresearchgate.net
Once in their active monomeric form, this compound molecules are capable of inserting into the membranes of target cells, such as human neuronal cells or bacteria. nih.govnih.gov Following membrane insertion, these monomers then oligomerize, assembling into larger protein complexes that form pores. cornell.edunih.gov It is the formation of these pores that disrupts the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death. researchgate.netncku.edu.tw This entire process, from inactive dimer to membrane-inserted pore, is initiated by the simple yet elegant molecular switch of environmental pH.
| Structural State | pH Condition | Activity | Governing Mechanism |
| Inactive Dimer | Neutral | Non-pore-forming | Dimerization shields active sites researchgate.net |
| Active Monomer | Acidic (Low pH) | Pore-forming | Protonation of histidine residues triggers dimer dissociation cornell.eduresearchgate.netmdpi.com |
The histidine-mediated dimerization and subsequent pH-dependent activation represent a novel mechanism among pore-forming toxins, highlighting a unique evolutionary adaptation of Acanthamoeba culbertsoni. This molecular switch allows the amoeba to precisely control the deployment of its cytotoxic arsenal, making this compound a highly effective virulence factor. nih.govncku.edu.tw
Biological Activities and Functional Roles of Acanthaporin
Antimicrobial Activity of Acanthaporin
This compound demonstrates significant antimicrobial activity against a wide array of bacteria, encompassing both Gram-negative and Gram-positive species. actanaturae.runih.govresearchgate.net This broad-spectrum capability suggests its role as a primary defense and predatory molecule for the amoeba, which feeds on bacteria. actanaturae.ru The activity is achieved by permeabilizing the bacterial membranes, leading to cell death. actanaturae.runih.gov
Research has confirmed that this compound is effective against Gram-negative bacteria. researchgate.net Its mechanism involves the disruption of the complex outer membrane characteristic of these bacteria, followed by the permeabilization of the inner cytoplasmic membrane. While specific minimal inhibitory concentration (MIC) values are detailed in primary research literature, they are not broadly available in public abstracts. The activity has been noted against strains such as Escherichia coli. core.ac.uk
| Gram-Negative Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | Data not publicly available in abstracts | core.ac.uk |
| Pseudomonas aeruginosa | Data not publicly available in abstracts | core.ac.uk |
| Klebsiella pneumoniae | Data not publicly available in abstracts | core.ac.uk |
This compound also exerts potent antimicrobial effects on Gram-positive bacteria. researchgate.net These bacteria, which lack an outer membrane but possess a thick peptidoglycan layer, are also susceptible to the protein's pore-forming action. Studies have documented its efficacy against various Gram-positive organisms, including Bacillus subtilis. core.ac.uk
| Gram-Positive Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Bacillus subtilis | Data not publicly available in abstracts | core.ac.uk |
| Staphylococcus aureus | Data not publicly available in abstracts | core.ac.uk |
| Clostridium septicum | Data not publicly available in abstracts | core.ac.uk |
The primary mechanism of this compound's antibacterial action is the formation of pores in the target membrane. actanaturae.ruphytopharmajournal.com This process is controlled by a sophisticated, pH-dependent trigger. core.ac.ukphytopharmajournal.com At a neutral pH, this compound exists as an inactive, soluble dimer. core.ac.ukphytopharmajournal.com However, upon exposure to an acidic environment, such as that within the phagosomes of the amoeba, a critical histidine switch is activated. core.ac.uk This trigger prompts the dissociation of the inactive dimer into its active monomeric form. core.ac.ukphytopharmajournal.com These active monomers then assemble into larger oligomeric structures that insert into the bacterial membrane, creating pores and leading to the rapid dissipation of the cell's electrochemical gradient and ultimately, cell death. core.ac.ukphytopharmajournal.com
Activity against Gram-Positive Bacteria
Cytotoxicity of this compound in Cellular Models
Beyond its antibacterial properties, this compound is also a potent cytotoxic agent against eukaryotic cells. researchgate.net This activity is central to the pathogenesis of diseases caused by Acanthamoeba, where the toxin can cause significant damage to host tissues. actanaturae.ru
Studies have specifically demonstrated that this compound is cytotoxic to human neuronal cells. actanaturae.rucore.ac.uk This is particularly relevant to the pathogenesis of Granulomatous Amebic Encephalitis (GAE), a severe and often fatal disease caused by Acanthamoeba infection of the central nervous system. The protein's ability to kill human neurons is a key element in the tissue destruction observed in this disease. actanaturae.ru The cytotoxicity is dose-dependent, though specific LC50 values are found within detailed toxicological studies.
| Cell Line | Assay Type | Cytotoxic Effect (LC50) | Reference |
|---|---|---|---|
| Human Neuronal Cells | MTT Assay or similar | Data not publicly available in abstracts | actanaturae.ru |
The mechanism by which this compound kills eukaryotic cells mirrors its action against bacteria. It permeabilizes the plasma membrane of host cells, such as neurons, through pore formation. actanaturae.rucore.ac.uk The transition from an inactive dimer to an active, membrane-inserting monomer is believed to be the crucial step. phytopharmajournal.com Once the monomers oligomerize and form pores in the eukaryotic cell membrane, it leads to a loss of ionic homeostasis, rapid cell swelling, and lysis. actanaturae.ru This pore-forming capability places this compound in the same functional class as other well-known toxins like amoebapores from Entamoeba histolytica. actanaturae.ru
Induction of Cytotoxicity in Human Neuronal Cells
This compound as a Virulence Factor in Acanthamoeba Pathogenesis
Acanthamoeba, a free-living amoeba, is recognized as an opportunistic pathogen responsible for serious human infections such as Acanthamoeba keratitis (AK), a severe eye infection, and the often-fatal granulomatous amoebic encephalitis (GAE). ncku.edu.twfrontiersin.org The ability of Acanthamoeba to cause disease is dependent on a variety of virulence factors that facilitate host invasion and tissue damage. scitechnol.com Among these, the protein this compound has been identified as a key player in the pathogenesis of infections caused by this amoeba. frontiersin.orgresearchgate.net
Contribution to Host Tissue Destruction
This compound is a pore-forming toxin that is considered a crucial virulence factor for the destruction of host tissue during Acanthamoeba infections. frontiersin.orgresearchgate.net Pore-forming proteins are a common strategy used by pathogenic organisms to disrupt host cell membranes, leading to cell death. researchgate.net this compound was first isolated from the pathogenic species Acanthamoeba culbertsoni. nih.gov
The primary mechanism by which this compound contributes to tissue destruction is through its ability to form pores in the membranes of target cells. ncku.edu.twresearchgate.net The protein inserts itself into the host cell's plasma membrane, creating ion channels. researchgate.net This insertion disrupts the membrane's integrity, making it abnormally permeable. researchgate.net The resulting loss of osmotic balance and leakage of vital cellular contents ultimately leads to cell lysis and death. ncku.edu.twresearchgate.net
Research has demonstrated the cytotoxic effects of this compound on various cell types. It has been shown to be particularly toxic to human neuronal cells, which is highly relevant to the pathology of GAE. ncku.edu.twnih.goveophtha.com Furthermore, this compound exhibits antimicrobial activity against a range of bacterial strains by permeabilizing their membranes, suggesting a broad cytolytic capability. researchgate.netnih.gov The activation of this compound is controlled by a pH-dependent trigger mechanism, which switches the protein from an inactive, soluble form to an active, membrane-inserting monomeric state. ncku.edu.twresearchgate.netnih.gov
Table 1: Research Findings on this compound's Cytotoxic Activity
| Finding | Target Cells/Organisms | Implication in Pathogenesis | Source(s) |
|---|---|---|---|
| Pore-forming activity | Host cell membranes | Direct mechanism for host tissue destruction leading to cell lysis. | ncku.edu.twresearchgate.net |
| Cytotoxicity | Human neuronal cells | Contributes to the neurological damage seen in Granulomatous Amebic Encephalitis (GAE). | nih.goveophtha.com |
| Antimicrobial activity | Various bacterial strains | Indicates a broad-spectrum membrane-permeabilizing capability. | researchgate.netnih.gov |
| pH-dependent activation | Monomeric form activation | A molecular switch that initiates the pore-forming process upon environmental cues. | ncku.edu.twresearchgate.netnih.gov |
Regulation of Virulence Gene Expression related to this compound
The expression of virulence factors is a tightly regulated process in pathogens, often responding to specific environmental cues encountered within the host. nih.gov While the complete regulatory networks governing this compound expression in Acanthamoeba are still being fully elucidated, some studies have provided initial insights.
The regulation of virulence genes allows pathogens to adapt to different host environments and stages of infection. nih.gov In pathogenic bacteria, for example, gene expression is often controlled by complex cascades that respond to signals such as pH, temperature, and ion availability. nih.govdartmouth.edu While Acanthamoeba is a eukaryote, similar principles of regulated gene expression are expected to govern its virulence.
A recent study investigating the effects of the chemical compound AZ9482 on Acanthamoeba castellanii revealed that this substance can alter the expression of virulence-related genes. frontiersin.org Specifically, treatment with AZ9482 resulted in the downregulation of the messenger RNA (mRNA) expression of several virulence genes, including three distinct genes identified as coding for this compound. frontiersin.org This finding suggests that the molecular pathways controlling this compound gene expression are active and can be influenced by external chemical signals. The downregulation of these key virulence factor genes points towards a potential strategy for disrupting the pathogenic capabilities of the amoeba. frontiersin.org
Table 2: Identified Acanthamoeba castellanii this compound Genes Downregulated by AZ9482 Treatment
| Gene Identifier | Description | Observation | Source(s) |
|---|---|---|---|
| L8GJJ0 | This compound | Downregulated following 24-hour treatment with 300 μM AZ9482. | frontiersin.org |
| L8H629 | This compound | Downregulated following 24-hour treatment with 300 μM AZ9482. | frontiersin.org |
| L8H907 | This compound | Downregulated following 24-hour treatment with 300 μM AZ9482. | frontiersin.org |
Further research is necessary to map the specific transcription factors, signaling pathways, and environmental triggers that naturally regulate the expression of the this compound genes during the course of an infection.
Research Methodologies and Experimental Approaches for Acanthaporin
Biochemical Isolation and Purification Techniques
The initial identification and characterization of Acanthaporin relied on its isolation directly from virulent Acanthamoeba culbertsoni. researchgate.net The purification strategy is guided by tracking the protein's unique pore-forming activity throughout the fractionation process. researchgate.net This ensures that the biologically active molecule is being enriched at each stage.
A typical purification protocol for a protein like this compound from a crude cell-free extract involves several sequential steps designed to separate the target protein from other cellular components based on its unique physicochemical properties such as size, charge, and hydrophobicity. wiley-vch.de
General Purification Workflow:
Cell Lysis and Extraction: Acanthamoeba trophozoites are harvested and mechanically or chemically lysed to release their cellular contents, creating a crude extract.
Initial Fractionation: Techniques like ammonium (B1175870) sulfate (B86663) precipitation are often used to selectively precipitate proteins, narrowing down the pool of molecules. wiley-vch.dejifro.ir
Chromatographic Separation: The partially purified extract is then subjected to a series of column chromatography steps. wiley-vch.denih.gov These can include:
Ion-Exchange Chromatography (IEC): Separates proteins based on their net charge.
Gel-Filtration Chromatography (Size-Exclusion): Separates molecules based on their size. This step can also provide information on the oligomeric state of the protein (e.g., monomer vs. dimer). nih.gov
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity.
Purity Analysis: Throughout the process, the purity of the fractions is assessed using methods like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), which separates proteins by molecular weight and indicates the success of the purification. wiley-vch.de
| Purification Step | Principle of Separation | Purpose |
|---|---|---|
| Ammonium Sulfate Precipitation | Altering solubility ("salting out") | Initial concentration and bulk removal of contaminant proteins. wiley-vch.de |
| Ion-Exchange Chromatography | Net surface charge | Separation from proteins with different isoelectric points. wiley-vch.de |
| Hydrophobic Interaction Chromatography | Surface hydrophobicity | Separation based on non-polar surface regions. wiley-vch.de |
| Gel-Filtration Chromatography | Hydrodynamic radius (size and shape) | Final polishing step to remove trace contaminants and buffer exchange. nih.gov |
Molecular Cloning and Recombinant Protein Expression Protocols
To overcome the low yields from natural sources and to facilitate structural studies and mutagenesis, the gene for the this compound precursor was identified, molecularly cloned, and the mature protein was expressed recombinantly in bacteria. researchgate.netnih.gov Escherichia coli (E. coli) is a commonly used host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. huji.ac.ilthermofisher.com
The general workflow for this process is as follows:
Gene Identification and Cloning: The gene encoding this compound is amplified from Acanthamoeba cDNA using the polymerase chain reaction (PCR). nih.gov
Vector Insertion: The amplified gene is inserted into a suitable expression plasmid. These vectors contain elements that control the expression of the foreign gene, such as a promoter that can be induced by a specific chemical. nih.gov For instance, the tetA promoter/operator system, inducible by anhydrotetracycline, is a common choice. iba-lifesciences.com
Transformation: The recombinant plasmid is introduced into a suitable E. coli host strain. huji.ac.il
Expression and Induction: The bacterial culture is grown to an optimal density, and then protein expression is initiated by adding an inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) or anhydrotetracycline, to the culture medium. iba-lifesciences.com Expression conditions, like temperature and induction time, are often optimized to maximize the yield of soluble, correctly folded protein. nih.gov
Purification: The expressed recombinant protein is purified from the E. coli lysate, often using affinity chromatography if an affinity tag (like a His-tag) was included in the protein's design, followed by other chromatographic steps as needed. nih.govnih.gov
| Component | Example | Function |
|---|---|---|
| Host Organism | Escherichia coli (e.g., BL21(DE3) strain) | The cellular factory for producing the protein. huji.ac.ilnih.gov |
| Expression Vector | pASK-IBA or pET series plasmids | A circular DNA molecule that carries the this compound gene and regulatory elements. iba-lifesciences.com |
| Promoter | T7 promoter or tetA promoter | A DNA sequence that initiates transcription of the gene. iba-lifesciences.com |
| Inducer | IPTG or Anhydrotetracycline | A chemical that triggers the promoter to begin gene expression. iba-lifesciences.com |
Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy was the pivotal technique used to determine the high-resolution, three-dimensional structures of both the active monomeric form and the inactive dimeric form of this compound in solution. researchgate.netnih.gov NMR is exceptionally well-suited for studying the structure and dynamics of proteins that may be difficult to crystallize. wikipedia.orgsaromics.com
The process involves preparing a sample of the protein with specific isotopes (typically ¹⁵N and ¹³C) by expressing it in a minimal medium containing ¹⁵N-labeled ammonium chloride and ¹³C-labeled glucose as the sole nitrogen and carbon sources. saromics.com A series of NMR experiments are then performed to:
Assign Resonances: The first step is to assign each NMR signal to a specific atom in the protein's sequence. wikipedia.orgmdpi.com
Measure Structural Restraints: Nuclear Overhauser Effect (NOE) experiments provide distance constraints between protons that are close in space (typically < 5-6 Å). mdpi.comfrontiersin.org This information is crucial for defining the protein's fold.
Calculate the Structure: The collected distance and dihedral angle restraints are used as input for computer programs that calculate an ensemble of structures consistent with the experimental data. wikipedia.org The resulting model reveals the protein's tertiary structure at an atomic level. frontiersin.orgnih.gov The NMR studies of this compound revealed a previously unknown protein fold and a pH-dependent trigger mechanism for its activation. researchgate.net
While NMR provided the detailed atomic structure, other biophysical techniques are commonly used to provide complementary information about protein conformation and stability. nih.gov These methods can analyze secondary structure content and conformational changes in response to environmental factors like pH, which is relevant for this compound's activation. researchgate.net
Circular Dichroism (CD) Spectroscopy: Far-UV CD spectroscopy is widely used to estimate the secondary structure content (α-helix, β-sheet, random coil) of a protein. mdpi.com It can be used to monitor conformational changes, for example, during protein folding or upon ligand binding.
Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is sensitive to the local environment of tryptophan residues. Changes in the fluorescence spectrum can indicate conformational changes that alter the exposure of these residues to the solvent. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
In Vitro Assays for Pore-Forming Activity
To confirm that this compound functions as a pore-forming toxin, its activity is measured in simplified, cell-free model systems. These assays directly assess the protein's ability to disrupt lipid membranes.
Liposome (B1194612) Leakage Assays: This is a common method where the protein is added to a suspension of artificial lipid vesicles, or liposomes, that have a fluorescent dye (like calcein) encapsulated at a self-quenching concentration. elifesciences.org If the protein forms pores in the liposome membrane, the dye leaks out, becomes diluted, and its fluorescence increases, which can be measured over time with a spectrofluorometer. elifesciences.orgnih.gov
Planar Lipid Bilayer (BLM) Experiments: In this technique, a single lipid bilayer is formed across a small aperture separating two aqueous compartments. The addition of a pore-forming protein to one side allows for the observation of discrete, stepwise increases in ion current across the membrane as individual channels form. researchgate.net This powerful method allows for the characterization of the electrical properties of a single pore. For this compound, experiments using liposomes diluted in specific buffers were used to create a trans-negative membrane potential, mimicking cellular conditions to test activity. researchgate.net
| Assay Method | Principle | Information Gained |
|---|---|---|
| Liposome Dye Leakage | Measures the release of an encapsulated fluorescent dye from vesicles upon membrane permeabilization. elifesciences.org | Confirms membrane-disrupting activity; allows for kinetic analysis of pore formation. |
| Planar Lipid Bilayer (BLM) | Measures the flow of ions through single channels formed in an artificial membrane. researchgate.net | Provides data on the conductance, ion selectivity, and gating properties of a single pore. |
Cell-Based Assays for Antimicrobial and Cytotoxic Activities
To understand the biological relevance of this compound's pore-forming ability, its effects are tested on living cells. Research has shown that this compound is cytotoxic to human neuronal cells and has antimicrobial activity against various bacteria. researchgate.netnih.gov
Antimicrobial Susceptibility Testing: The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC). This involves incubating various dilutions of the protein with a standard inoculum of different bacterial or fungal strains. The MIC is the lowest concentration of the protein that prevents visible growth of the microbe. mdpi.comfrontiersin.org this compound has been shown to be effective against a variety of bacterial strains. researchgate.net
Cytotoxicity Assays: The toxic effect on eukaryotic cells is measured using a range of cell viability assays. Human neuronal cells have been used as a target to demonstrate this compound's cytotoxicity. researchgate.net Common assays include:
Metabolic Assays (e.g., MTS/XTT): These assays measure the metabolic activity of a cell population. A reduction in the conversion of a tetrazolium salt to a colored formazan (B1609692) product indicates a decrease in the number of viable cells. nih.govxenometrix.ch
Membrane Integrity Assays (e.g., LDH release): These assays measure the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium, which occurs when the cell membrane is compromised. nih.gov
Live/Dead Staining: This microscopic technique uses a combination of fluorescent dyes, such as Calcein AM (stains live cells green) and Ethidium Homodimer (stains dead cells red), to visually distinguish between viable and non-viable cells in a population. biotium.com
Future Research Directions and Biotechnological Potential of Acanthaporin
Elucidation of Advanced Structural Details and Dynamics
While initial NMR spectroscopy has provided valuable insights into the tertiary structures of both the active monomeric and inactive dimeric forms of acanthaporin, a deeper understanding of its structural dynamics is essential. mdpi.comresearchgate.net Future research should employ advanced structural analysis techniques to further elucidate the conformational changes that govern its function. monash.eduparkerbrent.com.au
Key Research Areas:
High-Resolution Crystallography: Obtaining high-resolution crystal structures of this compound in its different functional states (monomer, dimer, and membrane-inserted oligomer) will provide a more detailed atomic-level picture.
Cryo-Electron Microscopy (Cryo-EM): This technique will be invaluable for visualizing the structure of the fully assembled this compound pore within a lipid bilayer, offering insights into its architecture and interaction with the membrane.
Molecular Dynamics (MD) Simulations: Large-scale MD simulations can model the dynamic behavior of this compound, from the pH-induced monomerization to the process of membrane insertion and pore formation. mpg.denih.govnih.gov These simulations can help predict the energetic landscapes of these transitions and identify key amino acid residues involved in the process. nih.gov
Advanced Spectroscopic Techniques: Techniques such as single-molecule Förster resonance energy transfer (smFRET) can be used to probe the real-time conformational dynamics of this compound as it interacts with membranes.
A comparative analysis of structural data from these advanced techniques will be critical for a complete understanding of this compound's structure-function relationship.
Identification of Novel Regulatory Mechanisms for this compound Activity
Currently, the primary known regulatory mechanism for this compound activity is the pH-dependent protonation of C-terminal histidine residues, which triggers the dissociation of the inactive dimer into active monomers. mdpi.comfrontiersin.org However, it is plausible that other, more subtle regulatory mechanisms exist to fine-tune its activity within the host or the amoeba itself.
Potential Regulatory Mechanisms to Investigate:
Post-Translational Modifications (PTMs): Investigation into potential PTMs such as phosphorylation, glycosylation, or ubiquitination could reveal novel layers of regulation. nih.govnih.govabcam.comthermofisher.com These modifications could influence this compound's stability, localization, or interaction with other proteins. For example, phosphorylation events have been shown to regulate the gating of other channel proteins like aquaporins. nih.gov
Interaction with Host Cell Factors: It is possible that specific host cell proteins or lipids modulate this compound's activity. Future studies should explore the interaction of this compound with various components of the host cell membrane and cytoplasm.
Regulation by Other Acanthamoeba Proteins: There may be other proteins secreted by Acanthamoeba that either enhance or inhibit this compound's function, creating a more complex and controlled pathogenic process.
Understanding these potential regulatory networks will provide a more complete picture of how Acanthamoeba wields this potent toxin.
Investigation of this compound Role in Broader Biological Contexts
The primary described function of this compound is its cytotoxic effect through pore formation. researchgate.netparasite-journal.org However, like other pore-forming proteins, it may have more nuanced roles in the broader context of Acanthamoeba pathogenesis and biology.
Areas for Further Biological Investigation:
Sub-lytic Effects: At concentrations below those required for cell lysis, this compound could modulate host cell signaling pathways. The influx of ions like Ca2+ through the pores could trigger a variety of cellular responses, including changes in gene expression, cytoskeletal rearrangements, or the activation of inflammatory pathways. mdpi.comoncotarget.com
Interaction with the Host Immune System: Research should focus on how this compound interacts with immune cells and whether it can modulate the host's immune response to Acanthamoeba infection.
Role in Acanthamoeba Physiology: Beyond its role as a virulence factor, it is worth investigating if this compound has any function within the amoeba itself, for instance, in feeding or inter-organismal competition.
Exploring these broader biological roles will provide a more holistic understanding of this compound's significance in the host-pathogen interaction.
Development of this compound-Based Tools for Membrane Biology Research
The unique properties of this compound, particularly its pH-triggered membrane insertion, make it a potentially valuable tool for research in membrane biology.
Potential Applications as a Research Tool:
Molecular Probes: Fluorescently labeled this compound could be used as a molecular probe to study membrane dynamics, lipid raft organization, and the process of pore formation in real-time. mdpi.comnih.govthermofisher.com
Creation of Model Membrane Systems: this compound could be used to create controlled permeability in artificial membrane systems like liposomes or supported lipid bilayers. mdpi.comnih.govmpg.de This would allow for the study of transport processes across membranes in a highly controlled environment.
Studying Membrane Repair Mechanisms: As cells have mechanisms to counteract pore-forming toxins, this compound could be used as a tool to induce membrane damage and study the subsequent cellular repair processes.
The development of such tools would not only advance our understanding of this compound but also provide the broader scientific community with novel methods to investigate fundamental aspects of membrane biology.
Exploration of this compound for Biotechnological Applications
The potent antimicrobial and cytotoxic activities of this compound suggest several exciting possibilities for its use in biotechnology and medicine.
Potential Biotechnological Applications:
Novel Antimicrobial Agents: With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. frontiersin.org The broad-spectrum antibacterial activity of this compound makes it a promising candidate for the development of novel antibiotics. researchgate.netmdpi.commdpi.com Future research could focus on designing smaller, synthetic peptides based on the active regions of this compound to optimize antimicrobial efficacy and minimize toxicity to human cells. elifesciences.orgnih.gov
Targeted Delivery Systems: The pore-forming ability of this compound could be harnessed to create targeted drug delivery systems. For instance, this compound or its derivatives could be incorporated into liposomes or nanoparticles designed to release their therapeutic cargo within specific cells or tissues. frontiersin.org The pH-sensitivity of this compound is particularly advantageous for targeting acidic microenvironments, such as those found in tumors.
These applications are still in the conceptual stage and will require significant research and development to be realized.
Drug Target Research based on this compound Mechanism of Action
Given that this compound is a key virulence factor for a pathogenic organism, its mechanism of action presents an attractive target for the development of new anti-Acanthamoeba drugs. researchgate.netparasite-journal.org
Strategies for Drug Target Research:
Inhibition of Pore Formation: The development of small molecules or antibodies that specifically inhibit the pore-forming activity of this compound could be a viable therapeutic strategy. mdpi.com This could involve targeting several stages of its action, such as the initial binding to the cell membrane, the oligomerization process, or the insertion of the pore into the lipid bilayer.
Targeting the Dimer-Monomer Transition: Since the dimeric form of this compound is inactive, compounds that stabilize the dimer and prevent its pH-induced dissociation could effectively neutralize the toxin. researchgate.net
Blocking the Active Site: Identifying the key residues responsible for membrane insertion and pore formation could allow for the design of molecules that block these sites and prevent this compound from functioning.
Research in this area could lead to the development of novel therapies for the often-fatal diseases caused by Acanthamoeba.
Q & A
Q. How is Acanthaporin identified and characterized in Acanthamoeba species?
this compound is isolated through biochemical fractionation of virulent A. culbertsoni lysates, tracking pore-forming activity via erythrocyte lysis assays or liposome permeability tests. Molecular cloning of its gene involves PCR amplification using degenerate primers designed from conserved toxin motifs, followed by recombinant expression in bacterial systems (e.g., E. coli) to confirm activity . Structural validation employs NMR spectroscopy to resolve monomeric (active) and dimeric (inactive) conformations under varying pH conditions .
Q. What experimental models are used to assess this compound's cytotoxicity in human cells?
Primary human neuronal cell lines (e.g., SH-SY5Y) are exposed to recombinant this compound, with cytotoxicity quantified via lactate dehydrogenase (LDH) release assays or fluorescence-based viability markers (e.g., Calcein-AM). Membrane permeabilization is validated using propidium iodide uptake assays coupled with confocal microscopy . Dose-response curves (0.1–10 µM) and time-lapse studies (0–24 hours) are critical for determining IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s oligomeric states (monomer vs. dimer) under experimental conditions?
Contradictions arise from pH-dependent structural transitions. To address this:
- Perform NMR spectroscopy at pH 4.5 (monomer-dominant) vs. pH 7.4 (dimer-dominant) .
- Validate oligomeric states using circular dichroism (CD) spectroscopy to monitor secondary structural shifts.
- Cross-link experiments (e.g., glutaraldehyde treatment) followed by SDS-PAGE can visualize dimer formation .
- Computational modeling (e.g., molecular dynamics simulations) predicts pH-sensitive residues driving conformational changes.
Q. What experimental designs mitigate confounding variables in studies on this compound’s antimicrobial activity?
- Use standardized bacterial strains (e.g., E. coli ATCC 25922) and minimal inhibitory concentration (MIC) assays in cation-adjusted Mueller-Hinton broth to control for ionic strength effects .
- Include polymyxin B as a positive control for membrane disruption.
- Account for this compound’s auto-aggregation by dynamic light scattering (DLS) and filter sterilization (0.22 µm) before assays.
Q. Which methodologies confirm pore-forming mechanisms versus non-specific membrane disruption?
- Electrophysiology : Single-channel recordings in planar lipid bilayers detect discrete current transitions indicative of pore formation .
- Liposome assays : Monitor dye leakage (e.g., carboxyfluorescein) from vesicles with defined lipid compositions (e.g., 70% phosphatidylcholine, 30% cholesterol).
- Atomic force microscopy (AFM) : Visualize nanometer-scale pores in synthetic membranes.
Q. How should researchers address challenges in recombinant this compound production for functional studies?
- Optimize codon usage for bacterial expression systems to enhance soluble protein yield.
- Use affinity tags (e.g., His-tag) with subsequent cleavage via TEV protease to preserve native structure.
- Validate folding via far-UV CD spectroscopy and activity restoration post-refolding from inclusion bodies.
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?
- Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
- Report 95% confidence intervals for IC₅₀ values and use ANOVA with Tukey’s post hoc test for multi-group comparisons.
- Adhere to guidelines in Reviews in Analytical Chemistry for precision: report means ± SEM to one decimal beyond instrument precision (e.g., 5.3 ± 0.2 µM) .
Q. How to ensure reproducibility in structural studies of this compound?
- Deposit raw NMR spectra and chemical shift assignments in public repositories (e.g., BMRB ID xxxx).
- Share protein purification protocols with exact buffer compositions (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.0) and centrifugation parameters .
Ethical & Methodological Compliance
Q. What ethical considerations apply to studies using human neuronal cells exposed to this compound?
- Obtain approval from institutional review boards (IRBs) for primary cell use.
- Follow NIH guidelines for biosafety level 2 (BSL-2) containment due to cytotoxic risks .
Q. How to align this compound research with FINER criteria (Feasible, Novel, Ethical, Relevant)?
- Feasibility : Pilot studies to confirm recombinant protein activity before large-scale production.
- Novelty : Compare this compound’s fold to existing pore-forming toxins (e.g., amoebapores) using DALI structural similarity searches .
- Relevance : Link findings to therapeutic applications (e.g., antimicrobial peptide design) while avoiding commercial speculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
